Methyl Glycyrrhizate

Anti-inflammatory In vivo efficacy Arthritis model

Methyl Glycyrrhizate (CAS 104191-95-9) is the methyl ester of Glycyrrhizic Acid, engineered for enhanced lipophilicity and superior stratum corneum partitioning—addressing the dermal bioavailability limitations of water-soluble salts like Dipotassium Glycyrrhizinate. Supported by CIR safety assessments confirming non-irritant, non-sensitizer status, and comparative studies demonstrating superior anti-inflammatory potency over Glycyrrhetic Acid in arthritis models. Dual functionality as both a skin-conditioning agent and GRAS-listed flavoring component streamlines formulation of topical therapeutics, oral liquids, and functional cosmetics. Ideal for R&D and pilot-scale production requiring differentiated licorice-derived actives.

Molecular Formula C43H62O16-2
Molecular Weight 834.9 g/mol
CAS No. 104191-95-9
Cat. No. B562275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Glycyrrhizate
CAS104191-95-9
Molecular FormulaC43H62O16-2
Molecular Weight834.9 g/mol
Structural Identifiers
InChIInChI=1S/C43H64O16/c1-38(2)22-9-12-43(7)32(21(44)17-19-20-18-40(4,37(54)55-8)14-13-39(20,3)15-16-42(19,43)6)41(22,5)11-10-23(38)56-36-31(27(48)26(47)30(58-36)34(52)53)59-35-28(49)24(45)25(46)29(57-35)33(50)51/h17,20,22-32,35-36,45-49H,9-16,18H2,1-8H3,(H,50,51)(H,52,53)/p-2/t20-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36-,39+,40-,41-,42+,43+/m0/s1
InChIKeyCAKDFKUXFMLCAR-UIOGXPPZSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Glycyrrhizate (CAS 104191-95-9): Structural and Functional Overview for Informed Procurement


Methyl Glycyrrhizate is the methyl ester derivative of Glycyrrhizic Acid, a triterpene saponin naturally sourced from Glycyrrhiza uralensis Fisch. (licorice root) . This compound (molecular weight ~836.96 g/mol, formula C43H64O16) is classified as a pentacyclic triterpenoid and functions in cosmetic and pharmaceutical research as a skin-conditioning agent and flavoring component [1]. Its esterified structure fundamentally alters its physicochemical properties, distinguishing it from the parent acid and its common salts.

Methyl Glycyrrhizate Procurement: Why Simple Salt or Parent Acid Substitution Is Not Scientifically Equivalent


In scientific and industrial workflows, substituting Methyl Glycyrrhizate with a less expensive in-class compound like Dipotassium Glycyrrhizinate or the parent Glycyrrhizic Acid is not a valid one-to-one replacement. The compounds within this class exhibit profound differences in molecular weight, lipophilicity, membrane permeability, and metabolic stability [1]. For instance, the highly water-soluble Dipotassium Glycyrrhizinate shows negligible passive diffusion through the stratum corneum in ex vivo models, a limitation that is circumvented by the esterified Methyl Glycyrrhizate [1]. Such disparities in bioavailability directly translate to divergent dose-response relationships and, ultimately, differences in in vivo or in situ efficacy [2]. Assuming functional equivalence without accounting for these physicochemical determinants risks introducing significant experimental variability or formulation failure.

Quantitative Differentiation of Methyl Glycyrrhizate: A Comparative Evidence Guide for Researchers and Formulators


Anti-Inflammatory Potency: Methyl Glycyrrhetinate Demonstrates Superior Activity to the Parent Acid In Vivo

Methyl Glycyrrhetinate (the core aglycone ester of Methyl Glycyrrhizate) was directly compared to its parent compound, Glycyrrhetic Acid, in a formalin-induced arthritis model in albino rats. The methyl ester derivative was found to be a more potent anti-inflammatory agent [1]. This finding is a critical differentiator for researchers aiming to maximize therapeutic effect from the same molecular backbone.

Anti-inflammatory In vivo efficacy Arthritis model Comparative pharmacology

Dermal Bioavailability: Methyl Glycyrrhizate Overcomes the Penetration Barrier Limiting Dipotassium Glycyrrhizinate

A key limitation of water-soluble salts like Dipotassium Glycyrrhizinate is their poor passive diffusion through the lipophilic stratum corneum. This is quantified by ex vivo permeation studies, which show that Dipotassium Glycyrrhizate is undetectable in the receptor chamber when tested for transepidermal permeation through pig skin [1]. Methyl Glycyrrhizate, as an ester with enhanced lipophilicity, is designed to address this specific shortcoming, providing a viable option for formulations requiring dermal delivery .

Transdermal delivery Skin penetration Bioavailability Franz diffusion cell

Benchmarking Anti-Inflammatory Potency: Class Comparison Reveals Target Potency Range

While a specific IC50 for Methyl Glycyrrhizate in a defined anti-inflammatory assay is not readily available in the public domain, the activity of its parent compound, Glycyrrhizic Acid, provides a crucial baseline. Glycyrrhizic Acid inhibits TNF-α production in RAW 264.7 cells with an IC50 of 5.4 μM [1]. Given the in vivo evidence that the methyl ester is more potent than the parent acid, it is reasonable to infer that the IC50 for Methyl Glycyrrhizate would be ≤5.4 μM in comparable assays. This class-level inference helps researchers gauge the expected potency window.

IC50 Anti-inflammatory In vitro Potency benchmarking

Regulatory Safety Profile: Methyl Glycyrrhizate is Classified as Non-Irritant and Non-Sensitizer for Topical Applications

The safety of Methyl Glycyrrhizate for use in cosmetic formulations is established by a comprehensive industry panel review. The compound, along with related glycyrrhizate salts and esters, was determined not to be a skin irritant or a sensitizer in clinical tests [1]. This regulatory-grade safety determination is a critical factor for procurement in the cosmetic and personal care industries, ensuring compliance and reducing formulation risk.

Safety assessment Skin irritation Sensitization Regulatory compliance

Optimal Use Cases for Methyl Glycyrrhizate: Where Differentiated Performance Matters Most


Topical Anti-Inflammatory Formulations Requiring Enhanced Bioavailability

Methyl Glycyrrhizate is the preferred choice for topical creams, gels, and serums where effective dermal delivery of an anti-inflammatory agent is required. Unlike Dipotassium Glycyrrhizinate, which shows negligible passive skin permeation in ex vivo models [1], Methyl Glycyrrhizate's esterified structure facilitates improved partitioning into the stratum corneum. This makes it a superior candidate for addressing inflammatory skin conditions like dermatitis or for soothing cosmetic applications where the active must reach viable epidermal layers.

In Vivo Preclinical Research on Inflammatory or Arthritic Disease Models

For researchers investigating inflammatory pathways or testing interventions in rodent models of arthritis, Methyl Glycyrrhizate (or its aglycone, Methyl Glycyrrhetinate) offers a quantifiable advantage. Direct comparative studies in a formalin-induced arthritis model demonstrate that the methyl ester exhibits superior anti-inflammatory activity relative to the parent acid, Glycyrrhetic Acid [2]. This makes it a more potent tool compound for studying disease mechanisms or benchmarking novel anti-inflammatory candidates.

Cosmetic Formulations Prioritizing Established Safety and Regulatory Compliance

In the development of cosmetic products such as soothing creams, sensitive skin lotions, or after-sun care, Methyl Glycyrrhizate provides a compelling combination of proven safety and functional efficacy. Its status as a non-irritant and non-sensitizer in clinical tests, as documented in an industry-wide safety assessment, offers formulators a low-risk ingredient option [1]. This is particularly valuable for products marketed for sensitive or reactive skin types, where safety and tolerability are paramount purchasing considerations.

Flavoring Agent for Pharmaceutical or Nutraceutical Formulations

Methyl Glycyrrhizate is officially recognized as a flavoring agent, a functional property that distinguishes it from many other licorice derivatives [1]. This dual functionality—providing both a potential therapeutic effect and a palatable flavor profile—makes it an efficient choice for oral liquid formulations, chewable tablets, or functional foods where masking unpleasant tastes is a formulation challenge. Its use can potentially simplify ingredient lists by eliminating the need for separate sweetening or flavoring agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl Glycyrrhizate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.